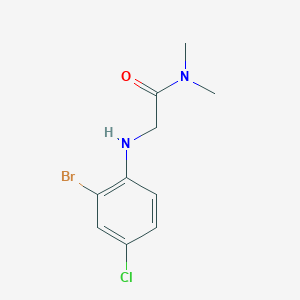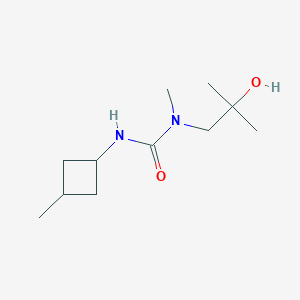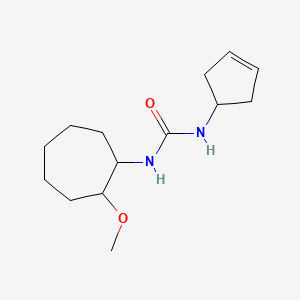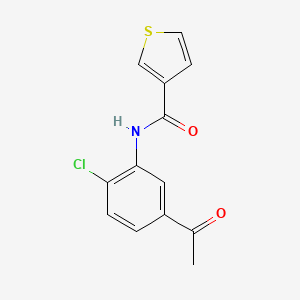
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide is a chemical compound used in scientific research. It is also known as BDCM or bromochloroacetonitrile. BDCM is a halogenated organic compound that is widely used as a precursor in the synthesis of other chemicals.
作用機序
The mechanism of action of BDCM is not fully understood, but it is believed to involve the formation of reactive intermediates that can cause damage to DNA and other cellular components. BDCM has been shown to induce oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects
BDCM has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and apoptosis in cells. BDCM has also been found to have neurotoxic effects in animal studies.
実験室実験の利点と制限
One advantage of using BDCM in lab experiments is its high reactivity, which makes it a useful precursor for the synthesis of other chemicals. However, BDCM is also highly toxic and can pose a risk to researchers if proper safety measures are not taken.
将来の方向性
There are a number of potential future directions for research involving BDCM. One area of interest is the development of new synthetic methods for the production of BDCM and related compounds. Another area of interest is the study of the mechanism of action of BDCM and its potential applications in the field of medicinal chemistry. Finally, there is a need for further research into the safety and toxicity of BDCM, particularly in relation to its use in laboratory settings.
合成法
The synthesis of BDCM involves the reaction of 2-bromo-4-chloroaniline with N,N-dimethylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through a series of processes.
科学的研究の応用
BDCM is used in scientific research as a precursor for the synthesis of other chemicals. It is also used in the study of the mechanism of action of halogenated organic compounds. BDCM has been found to have potential applications in the field of medicinal chemistry.
特性
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-14(2)10(15)6-13-9-4-3-7(12)5-8(9)11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTGYDIRGWYUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)


